2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-

Nicotinic acetylcholine receptors α7 nAChR Conformational restriction

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- (CAS 1780761-67-2) is a bridged bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class—a conformationally restricted analogue of piperazine broadly utilized in medicinal chemistry. This compound features a 5-N-methyl substituent and a 4-bromophenyl group at the 2-position on the (1S,4S)-configured cage, giving it a molecular formula of C₁₂H₁₅BrN₂ and a molecular weight of 267.16 g/mol.

Molecular Formula C12H15BrN2
Molecular Weight 267.16 g/mol
Cat. No. B11822169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-
Molecular FormulaC12H15BrN2
Molecular Weight267.16 g/mol
Structural Identifiers
SMILESCN1CC2CC1CN2C3=CC=C(C=C3)Br
InChIInChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3
InChIKeyFBVDAWFPQOLHEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane (CAS 1780761-67-2): Core Identity and Structural Class


2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- (CAS 1780761-67-2) is a bridged bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class—a conformationally restricted analogue of piperazine broadly utilized in medicinal chemistry [1]. This compound features a 5-N-methyl substituent and a 4-bromophenyl group at the 2-position on the (1S,4S)-configured cage, giving it a molecular formula of C₁₂H₁₅BrN₂ and a molecular weight of 267.16 g/mol . The rigid boat conformation of the 2,5-DBH core constrains the spatial orientation of its substituents, a property that distinguishes it from flexible piperazine-based analogs in drug discovery programs [1].

Why 2-(4-Bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane Cannot Be Replaced by Unsubstituted or N-Benzyl DBH Analogs


Generic substitution fails for three reasons rooted in established structure–activity relationships (SAR). First, the 5-N-methyl group on the 2,5-DBH scaffold is a critical determinant of α7 neuronal nicotinic receptor (NNR) agonist potency; SAR studies demonstrate that removal or replacement of this substituent markedly diminishes affinity [1]. Second, the 4-bromophenyl moiety directly attached to the 2-position nitrogen (rather than linked via a methylene spacer as in the 2-(4-bromobenzyl) analog, CAS 845866-72-0) alters both the electronic character and the conformational presentation of the aryl group, which influences target binding and physicochemical properties including lipophilicity [2]. Third, the (1S,4S) absolute stereochemistry of the DBH cage is essential for enantioselective interactions, and racemic or enantiomeric mixtures may exhibit significantly different target engagement profiles [1].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane vs. Closest Analogs


5-N-Methyl Substitution Is Required for α7 nAChR Agonist Potency: Class-Level SAR

In a systematic SAR study of biaryl 2,5-diazabicyclo[2.2.1]heptanes, the 5-N-methyl substituent was identified as one of three critical structural features for achieving potent α7 neuronal nicotinic receptor (NNR) agonist activity [1]. This scaffold-level finding directly supports the advantage of the target compound's 5-methyl substitution pattern over des-methyl (NH) analogs, which lack this key potency-conferring motif. The study established that alteration of the 5-substituent from methyl to H or bulkier groups substantially reduces α7 binding affinity, positioning the 5-N-methyl-2,5-DBH core as a privileged pharmacophore for nicotinic receptor programs.

Nicotinic acetylcholine receptors α7 nAChR Conformational restriction

Conformational Rigidity vs. Piperazine: Superior Scaffold Preorganization for Target Engagement

The 2,5-diazabicyclo[2.2.1]heptane core adopts a rigid boat conformation, in contrast to the chair-boat equilibrium accessible to piperazine [1]. This conformational restriction reduces the entropic penalty upon target binding, a principle demonstrated in multiple medicinal chemistry programs. For instance, in a CCR2/CCR5 antagonist program, the DBH scaffold conferred nanomolar dual antagonism (rat CCR2 IC₅₀ = 20.8 nM) with a pharmacokinetic profile that oral piperazine-based comparators did not match . Similarly, in a dithiocarbamate antitumor series, the (1S,4S)-DBH core proved superior to the piperazine counterpart (compound 11), with the DBH-containing lead (8a) achieving IC₅₀ values of 0.99 ± 0.007, 2.36 ± 0.016, and 0.73 ± 0.002 µM against HeLa, CaSki, and SiHa cervical cancer cells respectively [2]. While these data derive from advanced DBH derivatives rather than the target compound itself, they establish the class-level advantage of the DBH cage over flexible piperazine cores.

Piperazine bioisostere Conformational restriction Entropic penalty

Direct N-Aryl vs. N-Benzyl Linkage: Different Physicochemical and Binding Consequences

The target compound bears a 4-bromophenyl group directly attached to the 2-position nitrogen of the DBH cage, in contrast to the commercially available analog 2-(4-bromobenzyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 845866-72-0), which incorporates a methylene (CH₂) spacer . This structural difference has two measurable consequences: (i) the calculated logP of the direct N-aryl compound is predicted to be lower than that of the N-benzyl analog due to reduced lipophilic surface area; measured logP for the N-benzyl analog 2-(4-fluorobenzyl)-DBH is 1.26, with the corresponding 4-bromobenzyl derivative expected to be higher ; (ii) the direct N-aryl connection eliminates a rotatable bond, further rigidifying the ligand and restricting the conformational space accessible to the bromophenyl group. In the α7 nAChR SAR study by Li et al. (2010), the nature of the terminal aryl group and the heteroaryl linker were identified as two of the three critical determinants of α7 potency, confirming that linker chemistry directly impacts target engagement [1].

4-Bromophenyl pharmacophore Linker geometry Lipophilicity

Bromine as a Synthetic Handle: Versatile Downstream Functionalization via Cross-Coupling Chemistry

The 4-bromophenyl substituent provides a well-established synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling rapid diversification of the DBH scaffold into focused libraries [1]. This is a key differentiator from analogs bearing 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl groups, as the C–Br bond offers an optimal balance of oxidative addition reactivity and stability for iterative library synthesis. The compound has been explicitly noted as a versatile building block for the development of B-Raf inhibitors and CCR2 antagonists, two therapeutic target classes of high industrial interest . Procurement of this specific brominated intermediate enables medicinal chemistry teams to access diverse biaryl derivatives without the need for de novo scaffold construction.

Suzuki coupling Buchwald-Hartwig amination Late-stage functionalization

High-Value Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane


α7 Neuronal Nicotinic Receptor (NNR) Agonist Lead Optimization Programs

The compound is a suitable advanced intermediate for α7 nAChR agonist programs. SAR studies by Li et al. (2010) demonstrated that the 5-N-methyl-2,5-DBH core is critical for α7 potency [1]. Procurement for biaryl-substituted α7 ligand synthesis leverages the bromophenyl group for Suzuki coupling with heteroaryl boronic acids. This is supported by the finding that related 5-methyl-DBH biaryl compounds achieve Ki values as low as 5.4 nM at α7 nAChR [2].

Conformationally Constrained Piperazine Bioisostere Replacement in Kinase and GPCR Programs

Medicinal chemistry teams replacing flexible piperazine moieties with rigid DBH scaffolds can use this compound as a key intermediate. The DBH scaffold has been successfully employed in the development of B-Raf kinase inhibitors and CCR2 antagonists—two validated industrial targets . The conformational rigidity of the DBH cage reduces the entropic penalty upon target binding, a principle confirmed by the superior antiproliferative activity of DBH-dithiocarbamate hybrids (IC₅₀ 0.73–2.36 µM) compared to piperazine-based counterparts [3].

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling Diversification

The 4-bromophenyl moiety serves as a universal coupling handle for generating focused libraries through Suzuki, Buchwald-Hartwig, or Sonogashira reactions [4]. This synthetic strategy is directly applicable to the target compound, as the C–Br bond provides optimal reactivity for Pd(0)-mediated transformations—superior to the corresponding chloro- or fluoro-analogs. Procurement of this building block in multi-gram quantities enables high-throughput parallel medicinal chemistry workflows.

α4β2 Nicotinic Receptor Partial Agonist Scaffold Development

The DBH scaffold has been validated in α4β2 nAChR partial agonist programs, where incorporation of the 2,5-DBH core yielded compounds with Ki values of 0.5–51.4 nM at α4β2 and negligible affinity for α3β4 and α7 subtypes [5]. The target compound's 5-N-methyl substitution and bromophenyl group are consistent with the structural requirements for this chemotype, making it a relevant intermediate for developing subtype-selective nicotinic ligands.

Quote Request

Request a Quote for 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.